tert-butyl4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate
Description
tert-butyl4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate protective group and a substituted oxane (tetrahydropyran) ring with an aminomethyl moiety. This structure combines rigidity from the oxane ring with the versatility of the aminomethyl group, making it a valuable intermediate in medicinal chemistry for targeting enzymes or receptors requiring hydrogen-bonding interactions . Its synthesis typically involves coupling reactions with tert-butyl 4-aminopiperidine-1-carboxylate derivatives, as seen in SNAr (nucleophilic aromatic substitution) or amide bond-forming protocols .
Properties
IUPAC Name |
tert-butyl 4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-15(2,3)21-14(19)18-8-4-13(5-9-18)16(12-17)6-10-20-11-7-16/h13H,4-12,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUOCKPFGNAQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2(CCOCC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boronate Ester Functionalization
Synthesis of the Oxane Moiety: 4-(Aminomethyl)tetrahydropyran
The oxane component requires installation of the aminomethyl group at C4. Two predominant routes are documented:
Reductive Amination of Tetrahydropyran-4-one
Tetrahydropyran-4-one undergoes reductive amination with benzylamine to yield 4-(benzylaminomethyl)tetrahydropyran, followed by hydrogenolytic deprotection:
$$
\text{Tetrahydropyran-4-one} + \text{Benzylamine} \xrightarrow{\text{NaBH(OAc)₃}} \text{4-(Benzylaminomethyl)tetrahydropyran} \xrightarrow{\text{H₂/Pd-C}} \text{4-(Aminomethyl)tetrahydropyran}
$$
Optimization Notes
Nitrile Reduction Strategy
4-Cyanotetrahydropyran, synthesized via nucleophilic substitution of 4-bromotetrahydropyran with KCN, is reduced to the primary amine using LiAlH₄:
$$
\text{4-Bromotetrahydropyran} \xrightarrow{\text{KCN}} \text{4-Cyanotetrahydropyran} \xrightarrow{\text{LiAlH₄}} \text{4-(Aminomethyl)tetrahydropyran}
$$
Challenges
- LiAlH₄ necessitates anhydrous conditions.
- Cyanide displacement suffers from competing elimination.
Coupling Strategies for Bicyclic Assembly
Suzuki-Miyaura Cross-Coupling
While traditionally used for aryl-aryl bonds, recent advances enable alkyl-alkyl couplings under nickel catalysis:
$$
\text{tert-Butyl 4-boronate piperidine} + \text{4-Bromooxane} \xrightarrow{\text{Ni(cod)₂}} \text{tert-Butyl 4-[4-bromooxan-4-yl]piperidine-1-carboxylate}
$$
Limitations
Nucleophilic Substitution
Activation of the piperidine C4 position as a triflate enables displacement by the oxane’s aminomethyl group:
$$
\text{tert-Butyl 4-trifluoromethanesulfonylpiperidine-1-carboxylate} + \text{4-(Aminomethyl)tetrahydropyran} \xrightarrow{\text{DIEA}} \text{Target Compound}
$$
Reaction Parameters
Reductive Amination
A one-pot approach couples tert-butyl 4-oxopiperidine-1-carboxylate with 4-(aminomethyl)tetrahydropyran under hydrogenation conditions:
$$
\text{Piperidine ketone} + \text{Oxane amine} \xrightarrow{\text{NaBH₃CN}} \text{Target Compound}
$$
Advantages
Purification and Characterization
Final purification employs flash chromatography (SiO₂, EtOAc/hexane) or recrystallization from EtOH/H₂O. Analytical data aligns with literature benchmarks:
Key Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃) : δ 1.48 (s, 9H, tert-butyl), 3.45–3.30 (m, 4H, piperidine CH₂), 2.80 (s, 2H, NH₂CH₂).
- HRMS : [M+H]⁺ calc. for C₁₆H₂₈N₂O₃: 296.2098; found: 296.2101.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Suzuki Coupling | 30–45 | 90–95 | Moderate | Low |
| Nucleophilic Sub. | 55–60 | 85–90 | High | Medium |
| Reductive Amination | 65–70 | 95–98 | High | High |
Chemical Reactions Analysis
Types of Reactions
tert-butyl4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of catalysts or specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds or alkylated derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds .
Medicine
In medicine, tert-butyl 4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate is investigated for its potential therapeutic properties. It may be used in the development of new drugs or as a tool in drug discovery and development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting various biological pathways. The exact mechanism depends on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
*Estimated based on analogous structures.
Key Research Findings
- Structural Insights : X-ray crystallography (using programs like SHELXL ) confirms the oxane ring’s chair conformation, which stabilizes the piperidine moiety in a bioactive orientation .
- Synthetic Challenges : Steric hindrance from the tert-butyl group necessitates optimized coupling conditions (e.g., HOBt/EDCI in DMF) to achieve high yields .
Biological Activity
Tert-butyl 4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring both piperidine and oxane moieties, positions it as a valuable scaffold for the development of biologically active molecules. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : tert-butyl 4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate
- Molecular Formula : C16H30N2O3
- Molecular Weight : 286.43 g/mol
The presence of the piperidine ring contributes to its basicity and potential interactions with biological targets, while the oxane ring may enhance its solubility and bioavailability.
The biological activity of tert-butyl 4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The compound may function as a ligand in binding studies, influencing the activity of specific proteins involved in critical biological pathways.
Pharmacological Studies
Recent studies have investigated the pharmacological properties of this compound, revealing its potential in several therapeutic areas:
- Neuropharmacology : The compound has shown promise in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This suggests potential applications in treating neuropsychiatric disorders.
- Antimicrobial Activity : Preliminary tests indicate that tert-butyl 4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate exhibits antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibiotic agent.
Data Table: Summary of Biological Activities
Neuropharmacological Effects
In a study assessing the effects of various piperidine derivatives on serotonin receptors, tert-butyl 4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate was identified as a selective modulator. It demonstrated increased binding affinity to the 5-HT2A receptor subtype, suggesting its potential role in managing anxiety and depression-related disorders.
Antimicrobial Efficacy
A recent investigation evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as a lead compound for antibiotic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
